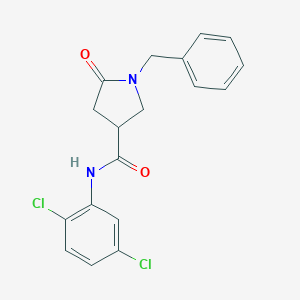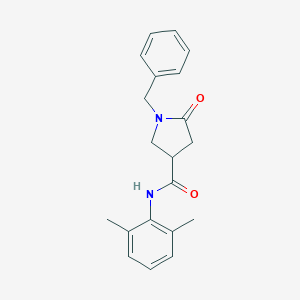![molecular formula C26H22ClNO5 B271278 5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271278.png)
5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various scientific research fields.
Mechanism of Action
The mechanism of action of 5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in animal models. It has been found to inhibit the growth of cancer cells and reduce inflammation. However, further studies are needed to determine the exact biochemical and physiological effects of the compound.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential anti-cancer and anti-inflammatory properties. However, one of the limitations is the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the study of 5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one. Further studies are needed to determine the exact mechanism of action of the compound. It can also be studied for its potential applications in other scientific research fields, such as neurodegenerative diseases and cardiovascular diseases. Additionally, studies can be conducted to determine the toxicity and safety of the compound in humans.
In conclusion, this compound is a promising compound that has potential applications in various scientific research fields. Further studies are needed to determine its exact mechanism of action and potential toxicity and safety in humans.
Synthesis Methods
The synthesis of 5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by chlorination with thionyl chloride. The resulting product is then purified using column chromatography.
Scientific Research Applications
5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one has shown potential applications in various scientific research fields. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models.
properties
Molecular Formula |
C26H22ClNO5 |
|---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-[(2-methylphenyl)methyl]indol-2-one |
InChI |
InChI=1S/C26H22ClNO5/c1-16-4-2-3-5-18(16)15-28-21-8-7-19(27)13-20(21)26(31,25(28)30)14-22(29)17-6-9-23-24(12-17)33-11-10-32-23/h2-9,12-13,31H,10-11,14-15H2,1H3 |
InChI Key |
LDIGDTMTOYEXLN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC5=C(C=C4)OCCO5)O |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC5=C(C=C4)OCCO5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






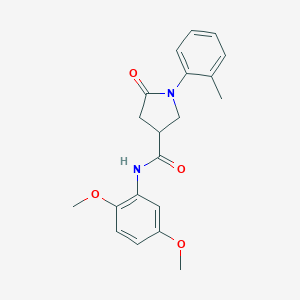
![Methyl 4-({[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271204.png)
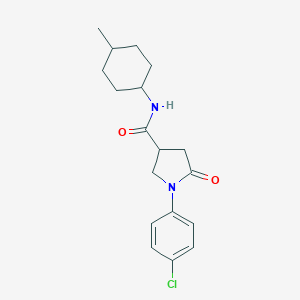
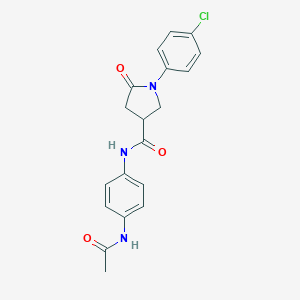

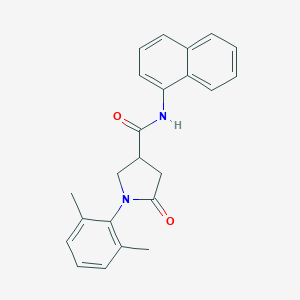
![1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B271211.png)
